molecular formula C9H17ClOS B078882 S-Octyl chlorothioformate CAS No. 13889-96-8

S-Octyl chlorothioformate

Cat. No.: B078882
CAS No.: 13889-96-8
M. Wt: 208.75 g/mol
InChI Key: AADUTVXTSYIBNU-UHFFFAOYSA-N
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Description

S-Octyl chlorothioformate is a useful research compound. Its molecular formula is C9H17ClOS and its molecular weight is 208.75 g/mol. The purity is usually 95%.
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Biological Activity

S-Octyl chlorothioformate (CAS Number: 13889-96-8) is a chemical compound with the molecular formula C9_9H17_{17}ClOS. It is categorized under thioformates, which are esters derived from thioformic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including organic synthesis and polymer chemistry.

  • Molecular Weight : 208.75 g/mol
  • Density : 1.045 g/cm³
  • Boiling Point : 258°C
  • Flash Point : 109.8°C

These properties suggest that this compound is a stable compound under standard conditions, yet it requires careful handling due to its potential hazards, including skin burns and eye damage .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. Studies have shown that similar compounds undergo solvolysis via different mechanisms depending on the solvent environment. For instance, the solvolysis of alkyl chlorothioformates often involves both addition-elimination (A–E) and ionization (SN_N1) pathways, with the dominant mechanism varying based on solvent polarity and nucleophilicity .

Solvolytic Mechanisms

  • Addition-Elimination Mechanism : This pathway is prevalent in polar solvents where nucleophiles can readily attack the carbonyl carbon.
  • Ionization Mechanism : In more ionizing solvents, a carbocation intermediate may form, leading to faster reaction rates.

The kinetic studies indicate that the rate-determining step often involves the addition of nucleophiles to the carbonyl carbon, which is influenced by both steric and electronic factors .

Biological Applications

This compound has several potential applications based on its chemical reactivity:

  • Polymer Synthesis : It can serve as a reagent in the synthesis of poly(ε-caprolactone) and other polymers, contributing to the development of novel materials .
  • Biocidal Activity : The compound's structure suggests potential fungicidal or biocidal properties, similar to other chlorothioformates used in agricultural applications .

Case Study 1: Kinetic Analysis of Solvolysis

A study focused on the solvolytic behavior of S-methyl chlorothioformate revealed insights into the nucleophilic solvation effects that can be extrapolated to this compound. The findings indicated significant differences in reaction rates based on solvent composition, highlighting the importance of understanding solvent effects in predicting biological activity .

Case Study 2: Polymerization Reactions

Research by Liu et al. (2006) demonstrated that similar chlorothioformates could facilitate controlled polymerization processes, leading to materials with specific properties tailored for biomedical applications . This suggests that this compound could be utilized for creating biocompatible polymers.

Summary Table of Biological Activity Insights

Property/StudyDescription
Molecular Formula C9_9H17_{17}ClOS
Potential Applications Polymer synthesis, biocidal activity
Dominant Mechanisms Addition-elimination (A–E), Ionization (SN_N1)
Significant Findings Solvent effects influence reaction rates; potential for novel polymeric materials

Properties

IUPAC Name

S-octyl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClOS/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADUTVXTSYIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930243
Record name S-Octyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-96-8
Record name S-Octyl carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Octyl chlorothioformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013889968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Octyl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-octyl chlorothioformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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